Cas no 825-40-1 (1-(2-bromo-4-chlorophenyl)ethan-1-one)

1-(2-bromo-4-chlorophenyl)ethan-1-one structure
825-40-1 structure
Nombre del producto:1-(2-bromo-4-chlorophenyl)ethan-1-one
Número CAS:825-40-1
MF:C8H6BrClO
Megavatios:233.489640712738
MDL:MFCD02683063
CID:720298

1-(2-bromo-4-chlorophenyl)ethan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 1-(2-Bromo-4-chlorophenyl)ethanone
    • 2-BROMO-4-CHLOROACETOPHENONE
    • Ethanone,1-(2-bromo-4-chlorophenyl)-
    • 4-acetyl-3-bromo-1-chlorobenzene
    • 1-(2-bromo-4-chloro-phenyl)-ethanone
    • Ethanone, 1-(2-bromo-4-chlorophenyl)-
    • 2'-BROMO-4'-CHLOROACETOPHENONE
    • 1-(2-bromo-4-chlorophenyl)ethan-1-one
    • PubChem3260
    • URBATMJMOGHOCE-UHFFFAOYSA-N
    • WT495
    • VZ23956
    • SY057517
    • AB0085521
    • ST2403
    • 1-(2-Bromo-4-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2′-bromo-4′-chloro- (7CI, 8CI)
    • 2′-Bromo-4′-chloroacetophenone
    • MDL: MFCD02683063
    • Renchi: 1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
    • Clave inchi: URBATMJMOGHOCE-UHFFFAOYSA-N
    • Sonrisas: O=C(C)C1C(Br)=CC(Cl)=CC=1

Atributos calculados

  • Calidad precisa: 231.92900
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 160
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: Colorless to Yellow Solid
  • PSA: 17.07000
  • Logp: 3.30510

1-(2-bromo-4-chlorophenyl)ethan-1-one Información de Seguridad

1-(2-bromo-4-chlorophenyl)ethan-1-one Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(2-bromo-4-chlorophenyl)ethan-1-one PrecioMás >>

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Alichem
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Apollo Scientific
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Chemenu
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$147 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B93560-100g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 97%
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¥6967.0 2023-09-08
Chemenu
CM221106-10g
1-(2-Bromo-4-chlorophenyl)ethanone
825-40-1 95+%
10g
$224 2021-06-16
ChemScence
CS-W004840-100g
1-(2-Bromo-4-chlorophenyl)ethanone
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$1281.0 2022-04-26
eNovation Chemicals LLC
Y1047644-10g
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$175 2024-06-07

1-(2-bromo-4-chlorophenyl)ethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Referencia
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; et al, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Carbon disulfide
Referencia
Behavior of three bromochlorobenzenes in Friedel-Crafts acylation reactions
Cam-Van, N. T.; et al, Tetrahedron, 1964, 20(10), 2195-9

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  3 h, -10 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Referencia
α-Oxocarboxylic Acids as Three-Carbon Insertion Units for Palladium-Catalyzed Decarboxylative Cascade Synthesis of Diverse Fused Heteropolycycles
Zhou, Liwei; et al, Organic Letters, 2021, 23(8), 2878-2883

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Referencia
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; et al, Applied Organometallic Chemistry, 2022, 36(6),

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  0 °C; 6 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Referencia
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; et al, Applied Organometallic Chemistry, 2022, 36(6),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Referencia
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; et al, Angewandte Chemie, 2020, 59(23), 8937-8940

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Uranyl acetate Solvents: Acetone ;  1 atm, rt
1.2 Solvents: Dichloromethane ;  rt
Referencia
Stepwise benzylic oxygenation via uranyl-photocatalysis
Hu, Deqing; et al, Green Chemistry, 2022, 24(1), 124-129

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
Enantioselective Bromo-oxycyclization of Silanol
Xia, Zilei; et al, Organic Letters, 2016, 18(1), 80-83

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Referencia
α-Oxocarboxylic Acids as Three-Carbon Insertion Units for Palladium-Catalyzed Decarboxylative Cascade Synthesis of Diverse Fused Heteropolycycles
Zhou, Liwei; et al, Organic Letters, 2021, 23(8), 2878-2883

1-(2-bromo-4-chlorophenyl)ethan-1-one Raw materials

1-(2-bromo-4-chlorophenyl)ethan-1-one Preparation Products

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